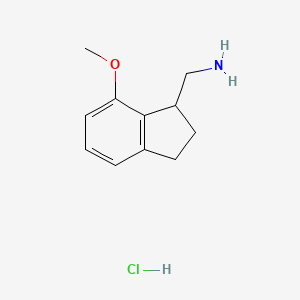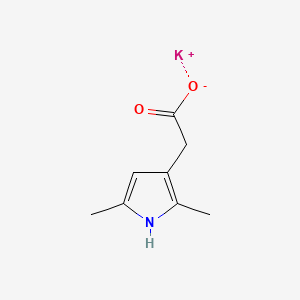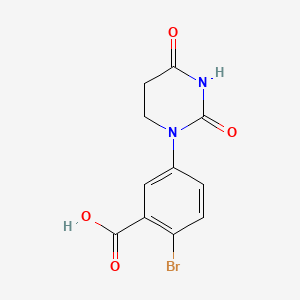![molecular formula C8H10F3NO4 B15300710 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid is a chemical compound that belongs to the spirocyclic family. This compound is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of trifluoroacetic acid adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be done through a series of cyclization reactions . The reaction conditions typically require an inert atmosphere and temperatures ranging from 2°C to 8°C .
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity reagents and controlled reaction environments to ensure consistency and yield. The process may include multiple purification steps to achieve the desired purity levels, typically around 95% .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances its stability and reactivity, facilitating its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.4]octan-7-one: This compound shares a similar spiro structure but lacks the trifluoroacetic acid component.
6-Oxa-2-azaspiro[3.4]octane: Another related compound, differing in the absence of the ketone group.
Uniqueness
The presence of trifluoroacetic acid in 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid makes it unique compared to its analogs. This addition enhances its chemical stability and reactivity, making it more versatile in various applications .
Propriétés
Formule moléculaire |
C8H10F3NO4 |
|---|---|
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
6-oxa-2-azaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-5-1-6(4-9-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7) |
Clé InChI |
YOKCVAQRMBSHDE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OCC12CNC2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)


![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)


![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)



![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)



